3-Chloropropionyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-chloropropionyl chloride has been improved through a continuous flow procedure from acrylic acid with a consecutive 1,4-addition of hydrogen chloride, achieving up to 94% conversion in just 25 minutes at mild temperatures and pressures. This method offers a safer and more efficient alternative to traditional processes, highlighting the potential for more environmentally friendly and economical production techniques (Movsisyan et al., 2018).
Molecular Structure Analysis
The molecular and conformational structures of 3-chloropropionyl chloride have been explored through gas-phase electron diffraction and computational methods. The compound exhibits a mixture of low-energy conformers, with the anti and gauche arrangements of the chlorine atoms relative to the propanoyl backbone being particularly significant. This diversity in conformations underlines the complexity of its structure and the influence of these conformations on its reactivity and properties (Johansen & Hagen, 2006).
Chemical Reactions and Properties
3-Chloropropionyl chloride participates in a variety of chemical reactions due to its reactivity. It is a precursor for the synthesis of compounds such as beclamide, showcasing its utility in creating complex molecules. Its reactivity with different reagents, under varying conditions, contributes to its wide application in synthetic organic chemistry and the development of new materials and drugs (Movsisyan et al., 2018).
Physical Properties Analysis
The physical properties of 3-chloropropionyl chloride, such as boiling point, melting point, and density, are crucial for its handling and application in industrial processes. However, specific detailed investigations into these properties were not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of 3-chloropropionyl chloride, including its reactivity towards nucleophiles, stability under various conditions, and its role as an electrophile in organic synthesis, are fundamental aspects of its utility in chemistry. Its ability to undergo reactions such as amidation, as exemplified by its conversion to beclamide, reflects its versatile role in synthetic chemistry (Movsisyan et al., 2018).
Scientific Research Applications
Continuous Flow Production and Amidation :
- 3-Chloropropionyl chloride is utilized in the continuous flow production, improving safety and efficiency compared to traditional methods. It's used as a building block in adhesives, pharmaceuticals, herbicides, and fungicides. This process is particularly beneficial for producing beclamide, a sedative and anticonvulsant drug (Movsisyan et al., 2018).
Conformational Behavior and Structure Analysis :
- Ab initio calculations have been used to study the conformational behavior and structure of 3-chloropropionyl chloride, predicting it exists as a mixture of stable conformers. This research helps in understanding its chemical behavior and potential applications (Badawi & Förner, 1999).
Formation in the Crystal Structure of Derivatives :
- 3-Chloropropionyl chloride reacts with other compounds, such as ammonium thiocyanate and 4-fluoroaniline, to form derivatives like N-(3-chloropropionyl)-N′-(4-fluorophenyl)thiourea. Studying its role in forming such compounds can be important for the synthesis of specialized molecules (Ismail & Yamin, 2009).
Chlorination Studies :
- It has been used in studies examining the chlorination products of propionyl chloride, providing insights into chemical reactions and product distributions under different conditions (Korhonen, 1981).
Molecular and Conformational Structures :
- Research involving gas-phase electron diffraction and computational methods like molecular orbital and density functional theory calculations have been conducted to understand its molecular and conformational structures, revealing important information about its chemical behavior (Johansen & Hagen, 2006).
Synthesis of Phenothiazine Antipsychotics :
- 3-Chloropropionyl chloride has been used as a central building block in the continuous flow synthesis of phenothiazine antipsychotics, demonstrating its role in pharmaceutical synthesis (Movsisyan et al., 2019).
Synthesis of Beta-Dialkylaminopropionanilides :
- It's been used in the synthesis of beta-dialkylaminopropionanilides, where β-chloropropionyl chloride is substituted with various amines. This demonstrates its use in creating compounds for potential pharmacological applications (Gangi, 1955).
Safety And Hazards
3-Chloropropionyl chloride is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, and Skin Corr. 1B . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
While the future directions of 3-Chloropropionyl chloride are not explicitly mentioned in the retrieved documents, its potential applications in various fields can be inferred from its properties and uses. As a bifunctional reagent capable of acylation, it can be used in the synthesis of a variety of (hetero)cyclic compounds . This opens up possibilities for its use in the development of new pharmaceuticals, agrochemicals, and other chemical products.
properties
IUPAC Name |
3-chloropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLMUAPJVRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060801 | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11034 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloropropionyl chloride | |
CAS RN |
625-36-5 | |
Record name | 3-Chloropropionyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropionyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROPROPANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.